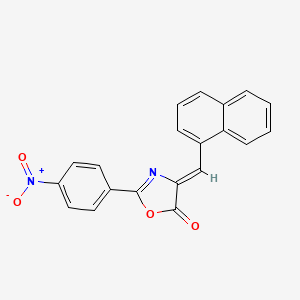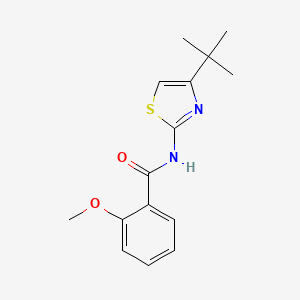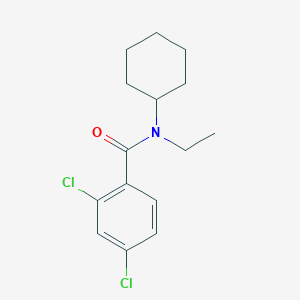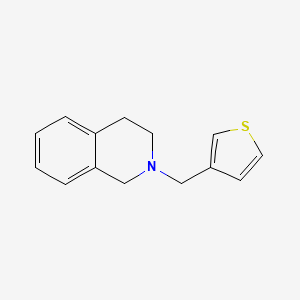![molecular formula C19H22N2O2 B5791596 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5791596.png)
1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine, also known as TFP, is a chemical compound that has been studied for its potential applications in scientific research. TFP belongs to the class of piperazine compounds, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine involves its interaction with various molecular targets, such as ion channels and enzymes. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to bind to the TRPV1 channel and modulate its activity, leading to a reduction in pain sensation. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has also been shown to bind to acetylcholinesterase and inhibit its activity, leading to an increase in acetylcholine levels and improved cognitive function. Furthermore, 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to have various biochemical and physiological effects, including modulation of ion channel activity, inhibition of enzyme activity, and antioxidant and anti-inflammatory properties. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to reduce pain sensation in animal models of neuropathic pain. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine in lab experiments include its specificity for certain molecular targets, its ability to modulate ion channel activity, and its antioxidant and anti-inflammatory properties. The limitations of using 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine. One potential direction is the development of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine derivatives with improved specificity and potency for certain molecular targets. Another potential direction is the investigation of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine in animal models of other neurological and psychiatric disorders, such as depression and anxiety. Furthermore, the potential use of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine as a therapeutic agent in humans warrants further investigation.
合成方法
The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-(2-furyl)acrylic acid in the presence of a coupling reagent and a base. The reaction yields 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine as a white solid, which can be purified by recrystallization.
科学研究应用
1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. Furthermore, 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to have antioxidant and anti-inflammatory properties.
属性
IUPAC Name |
(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-5-3-7-18(16(15)2)20-10-12-21(13-11-20)19(22)9-8-17-6-4-14-23-17/h3-9,14H,10-13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSWNFVZZPNFP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5791523.png)

![4-[(2-ethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5791530.png)

![4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5791534.png)
![2-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5791541.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5791543.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5791549.png)
![2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B5791555.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5791556.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5791588.png)
